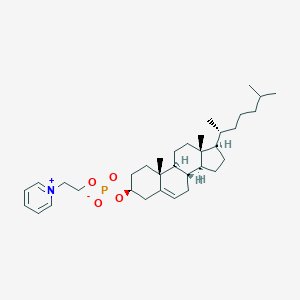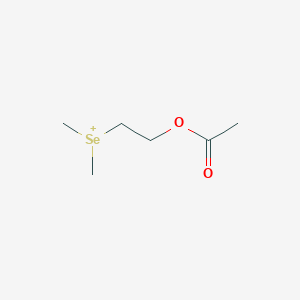
Acetylselenonium choline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetylselenonium choline is a chemical compound that has been widely studied in the field of biochemistry and physiology. It is a derivative of choline and selenium, and has been found to have a variety of potential applications in scientific research. In
Applications De Recherche Scientifique
Acetylselenonium choline has been studied for a variety of potential applications in scientific research. One area of interest is its potential as an antioxidant and anti-inflammatory agent. Studies have shown that acetylselenonium choline can reduce oxidative stress and inflammation in cells and tissues. It has also been studied for its potential as a neuroprotective agent, with some research suggesting that it may have benefits for brain health and cognition.
Mécanisme D'action
The mechanism of action of acetylselenonium choline is not fully understood, but it is thought to involve its antioxidant and anti-inflammatory properties. It may also interact with cellular signaling pathways and affect gene expression.
Biochemical and Physiological Effects:
Acetylselenonium choline has been found to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells and tissues, and may have benefits for brain health and cognition. It has also been studied for its potential as a treatment for certain cancers and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using acetylselenonium choline in lab experiments is its potential as an antioxidant and anti-inflammatory agent. It may also have benefits for brain health and cognition, making it a useful tool for studying these areas of research. However, there are limitations to its use, including the need for careful handling due to its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are many potential future directions for research on acetylselenonium choline. One area of interest is its potential as a treatment for certain cancers and other diseases. It may also have applications in the field of neurobiology, particularly in the study of brain health and cognition. Further research is needed to fully understand its mechanism of action and potential applications in scientific research.
Méthodes De Synthèse
Acetylselenonium choline can be synthesized through a variety of methods. One common method involves the reaction of choline chloride with sodium selenite in the presence of acetic acid. The resulting product is then purified through a series of extraction and crystallization steps. Other methods involve the use of different selenium sources or different reaction conditions.
Propriétés
Numéro CAS |
143501-96-6 |
|---|---|
Nom du produit |
Acetylselenonium choline |
Formule moléculaire |
C6H13O2Se+ |
Poids moléculaire |
196.14 g/mol |
Nom IUPAC |
2-acetyloxyethyl(dimethyl)selanium |
InChI |
InChI=1S/C6H13O2Se/c1-6(7)8-4-5-9(2)3/h4-5H2,1-3H3/q+1 |
Clé InChI |
XOZPIEBFHQIMFC-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC[Se+](C)C |
SMILES canonique |
CC(=O)OCC[Se+](C)C |
Synonymes |
acetylselenonium choline ASeCh |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-(2,3-dihydroxy-3-methylbutyl)chromen-2-one](/img/structure/B234458.png)
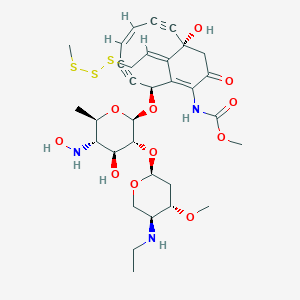
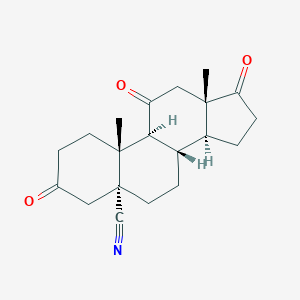
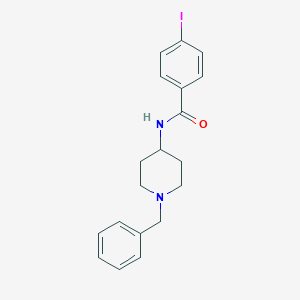
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B234499.png)
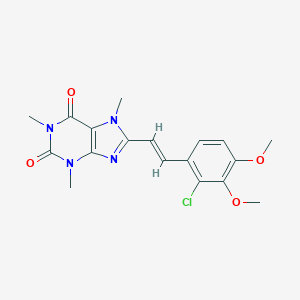
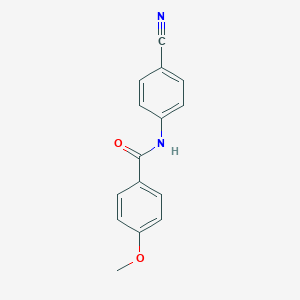
![N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B234532.png)
![Benzenecarboximidamide,N-hydroxy-4-[(methylsulfonyl)amino]-](/img/structure/B234539.png)
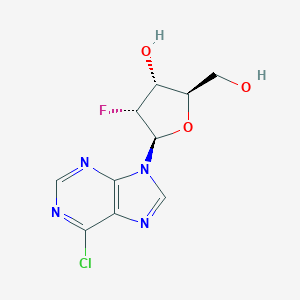
![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B234581.png)
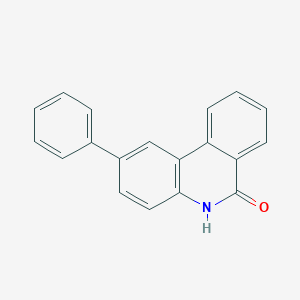
![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)
